Ergosine

Overview

Description

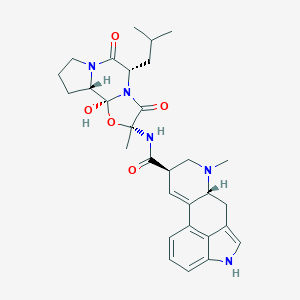

Ergosine is a naturally occurring ergot alkaloid produced primarily by fungi of the Claviceps and Epichloë genera. It belongs to the ergopeptine subclass, characterized by a tetracyclic ergoline skeleton linked to a tripeptide-derived moiety . This compound is commonly identified in sclerotia of Claviceps purpurea-infected cereals and in symbiotic grasses harboring Epichloë endophytes . Its chemical structure includes a methyl group on the amino ring, distinguishing it from other ergopeptines with bulkier side chains (e.g., isopropyl in ergocornine) . This compound exhibits biological activities such as vasoconstriction, neurotransmitter modulation, and antimicrobial effects, though its toxicity profile varies depending on epimerization and environmental conditions .

Preparation Methods

Synthetic Routes to Ergosine

Total Synthesis via Lysergic Acid Derivatives

The total synthesis of this compound begins with lysergic acid or its derivatives, which form the ergoline core structure. A seminal method involves reacting (+)-lysergic acid chloride hydrochloride with a tripeptide-derived amine salt under controlled conditions . Key steps include:

-

Formation of Lysergic Acid Chloride Hydrochloride : Lysergic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous chloroform or methylene chloride at 0–5°C . The resulting lysergic acid chloride hydrochloride is isolated via filtration and dried under vacuum.

-

Coupling with Tripeptide Amine Salts : The chloride derivative is reacted with a tripeptide amine salt (e.g., 2-amino-2-methyl-5-benzyl-10b-hydroxy-3,6-dioxo-octahydro-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine chlorohydrate) in dimethylformamide (DMF) at 0°C. Tributylamine is added to neutralize HCl, facilitating nucleophilic attack .

-

Workup and Purification : The crude product is extracted with ethyl acetate, washed with acetic acid, and purified via column chromatography on aluminum oxide. Recrystallization from aqueous acetone yields pure this compound .

Table 1: Reaction Conditions for Lysergic Acid Coupling

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 0°C | |

| Base | Tributylamine | |

| Purification Method | Chromatography (Al₂O₃), Recrystallization |

Epimerization Control

This compound exists as two epimers (C-8 R and S configurations), with the R-epimer being biologically active. Epimerization is minimized by maintaining acidic conditions (pH 4–5) during synthesis and avoiding prolonged exposure to polar solvents like methanol .

Extraction from Natural Sources

Aptamer-Based Solid-Phase Extraction

Recent advances employ DNA aptamers grafted onto silica gel to selectively bind this compound from contaminated cereals . The protocol involves:

-

Aptamer Functionalization : Silica gel is treated with 3-aminopropyltriethoxysilane (APTES) and crosslinked with 1,4-diisothiocyanatobutane (DDS). Aptamers (e.g., shortened M3.2 or L5.5) are immobilized via amine coupling .

-

Extraction Process : Contaminated flour is mixed with 0.1 M ammonium acetate (pH 6.8) and shaken with aptamer-silica beads. This compound binds selectively, while impurities are removed via centrifugation .

-

Elution : Methanol:water (80:20) elutes this compound, which is quantified via LC-QTOF-MS .

Table 2: Aptamer Extraction Efficiency

| Parameter | Value | Source |

|---|---|---|

| Binding Capacity | 40–65 nmol/g silica | |

| Recovery Rate | 92–96% | |

| Detection Limit | 0.1 ppb (LC-QTOF-MS) |

Industrial-Scale Production

Fermentation and Biosynthesis

Industrial production leverages Claviceps purpurea fermentation on rye substrates. Key parameters include:

-

Strain Optimization : High-yield strains are selected via UV mutagenesis.

-

Bioreactor Conditions : Temperature (25°C), pH (5.5–6.0), and aeration (0.5 vvm) .

-

Downstream Processing : Sclerotia are harvested, milled, and extracted with chloroform:methanol (3:1). This compound is isolated via countercurrent distribution .

Purification and Characterization

Chromatographic Methods

-

Column Chromatography : Aluminum oxide or silica gel columns elute this compound with methylene chloride:methanol (98:2) .

-

HPLC : Reverse-phase C18 columns (acetonitrile:0.1% trifluoroacetic acid gradient) achieve >99% purity .

Crystallization

This compound is recrystallized from acetone:water (9:1) as prisms (m.p. 211–212°C) .

Challenges and Innovations

Byproduct Formation

Dihydro-Ergosine forms under reductive conditions (e.g., hydrogenation). This is mitigated by using inert atmospheres (N₂) during synthesis .

Scalability of Aptamer Extraction

While lab-scale aptamer methods show promise, industrial adoption requires cost-effective aptamer production and reusable silica supports .

Chemical Reactions Analysis

Key Chemical Reactions of Ergosine

This compound's chemical reactions involve several types of modifications, including:

- Hydroxylation: The addition of hydroxyl groups (-OH) to the this compound molecule. This reaction is catalyzed by hydroxylase enzymes and results in the formation of hydroxy-ergosine .

- Epimerization: The inversion of the configuration at a chiral center (specifically, C-8), leading to the formation of ergosinine, the C-8 epimer of this compound . Epimerization can be influenced by factors like temperature, pH, and solvents .

- Oxidation: The introduction of oxygen atoms or the removal of hydrogen atoms. Oxidoreductase enzymes catalyze this reaction, leading to the formation of oxidized-ergosine.

- Decarboxylation: The removal of a carboxyl group (-COOH) from the molecule, catalyzed by decarboxylase enzymes, resulting in decarboxylated-ergosine.

Metabolism and Biotransformation

This compound, like other ergot alkaloids, undergoes metabolism in biological systems. Hydroxylation is a common metabolic reaction, as observed with ergotamine . The hydroxylation of ergotamine results in the addition of one or two hydroxyl moieties (+O or +2O), leading to hydroxylated metabolites .

Epimerization in Detail

Epimerization at the C-8 position is a significant reaction for ergot alkaloids. The C-8-R-isomer is designated with the suffix "-ine" (e.g., this compound), while the C-8-S-isomer is designated with the suffix "-inine" (e.g., ergosinine) . The R- and S-epimers can interconvert, with the conversion influenced by conditions such as temperature, solvent, and pH .

Fragmentation Analysis

Mass spectrometry is used to analyze ergot alkaloids and their fragments. Characteristic ions at specific mass-to-charge ratios (m/z) can be identified . For example, ergovaline and ergotamine show fragments resulting from the cleavage of amide and ether groups .

Data Table of this compound's Chemical Reactions

| Reaction | Enzyme Involved | Intermediate Formed | Conditions |

|---|---|---|---|

| Hydroxylation | Hydroxylase | Hydroxy-Ergosine | Presence of O2 |

| Epimerization | Epimerase | Ergosinine | pH-dependent |

| Oxidation | Oxidoreductase | Oxidized-Ergosine | NAD+/NADH |

| Decarboxylation | Decarboxylase | Decarboxylated-Ergosine | Heat |

This table summarizes the key chemical reactions involving this compound, the enzymes involved, the resulting intermediate compounds, and the conditions under which these reactions occur.

Scientific Research Applications

Pharmacological Uses

Ergosine is primarily known for its pharmacological properties, which include:

- Vasoconstriction : Utilized in treating conditions associated with poor blood circulation.

- Migraine Treatment : Effective in alleviating migraine headaches due to its vasoconstrictive effects.

- Uterine Atony : Administered to manage postpartum hemorrhage by stimulating uterine contractions.

Case Studies

A notable study highlighted the use of this compound in managing postpartum hemorrhage. The administration of this compound demonstrated a significant reduction in blood loss during and after childbirth, showcasing its efficacy in clinical settings .

| Application | Effect | Study Reference |

|---|---|---|

| Vasoconstriction | Improved blood flow | |

| Migraine Treatment | Reduced headache frequency | |

| Uterine Atony | Decreased postpartum bleeding |

Mycotoxin Management

This compound, along with other ergot alkaloids, plays a role in managing mycotoxin levels in crops. Research has focused on developing methods to extract and quantify this compound from contaminated grains, which is crucial for food safety.

Extraction Techniques

A recent study employed DNA aptamer-functionalized silica gel for the selective extraction of this compound from contaminated rye flour. This method showed promising results, indicating that aptamer-based systems can effectively isolate this compound and related toxins from complex matrices .

| Technique | Description | Outcome |

|---|---|---|

| Aptamer-Based Extraction | Utilizes specific DNA aptamers for toxin isolation | High specificity and efficiency |

Case Studies

In agricultural research, this compound's role as a mycotoxin has been investigated extensively. One study reported successful extraction of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), demonstrating the compound's significance in monitoring food safety .

Quantification Techniques

The determination of this compound levels in various samples is critical for both medical and agricultural applications. Several analytical methods have been developed:

- High-Performance Liquid Chromatography (HPLC) : Widely used for the quantitative analysis of ergot alkaloids.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and specificity for detecting this compound in complex samples.

Data Tables

The following table summarizes different analytical methods used for this compound quantification:

| Method | Sensitivity | Application Area |

|---|---|---|

| HPLC | Moderate | Pharmaceutical analysis |

| LC-MS/MS | High | Food safety monitoring |

| Capillary Zone Electrophoresis | Very High | Research applications |

Mechanism of Action

The mechanism of action of ergosine involves its interaction with various molecular targets, including neurotransmitter receptors. This compound acts as a partial agonist or antagonist at tryptaminergic, dopaminergic, and adrenergic receptors, depending on the specific site of action. This interaction leads to the modulation of neurotransmitter activity and the resulting physiological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Ergot Alkaloids

Ergosine shares the ergoline core with other ergopeptines but differs in side-chain composition (Table 1).

Table 1: Structural Features of this compound and Related Ergot Alkaloids

| Compound | Side Chain (Amino Ring) | Peptide Moiety | Key Functional Groups |

|---|---|---|---|

| This compound | Methyl | L-Valine–L-proline–L-leucine | Indole, amide bonds |

| Ergotamine | Methyl | L-Phenylalanine–L-proline | Indole, diketopiperazine |

| Ergocristine | Benzyl | L-Phenylalanine–L-proline | Indole, diketopiperazine |

| Ergocornine | Isopropyl | L-Valine–L-proline | Indole, diketopiperazine |

| Ergocryptine | Isopropyl | L-Leucine–L-proline | Indole, diketopiperazine |

| Ergometrine | Hydroxyethyl | None (simple amide) | Indole, hydroxyl group |

The methyl group in this compound and ergotamine reduces steric hindrance compared to bulkier substituents (e.g., benzyl in ergocristine), influencing their stability and receptor binding .

Stability and Epimerization

This compound demonstrates exceptional stability under heat and UV light compared to other ergot alkaloids:

Table 2: Epimerization Rates Under Heat (100°C) and UV Light (302 nm)

| Compound | Heat-Induced Epimerization (%) | UV-Induced Epimerization (%) |

|---|---|---|

| This compound | 12 | 0 |

| Ergotamine | 10 | 0 |

| Ergocristine | 74–90 | 39–70 |

| Ergocornine | 39–70 | 9–25 |

| Ergometrine | 2–17 | Not reported |

Data indicate that this compound and ergotamine resist epimerization (conversion to "-inine" forms) more effectively due to their compact side chains . This stability complicates detoxification in food processing, as thermal treatments fail to degrade this compound significantly .

Analytical Detection and Quantification

This compound is challenging to detect due to its polarity. Key findings from analytical studies include:

Table 3: Detection Limits and Recovery Rates

| Method | Matrix | LOD (ppb) | LOQ (ppb) | Recovery (%) |

|---|---|---|---|---|

| LC-FLD | Bovine serum | 0.5 | 39 | 95–98 |

| LC-MS/MS | Feed and cereals | 11 | 39 | 92–97 |

| ELISA | Cereal products | 50 | N/A | 85–90 |

Lower recovery rates for this compound in polar matrices (e.g., serum) necessitate internal standards like lysergic acid diethylamide (LSD) to improve accuracy . Multi-method LC-MS/MS approaches often struggle with this compound due to matrix effects, requiring isotope dilution for reliable quantification .

Biological Activity

Ergosine, an ergot alkaloid, is a compound derived from the fungus Claviceps purpurea, which infects cereal grains and grasses. This compound, along with other ergot alkaloids, has significant biological activity that affects various physiological processes in both animals and humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on livestock physiology, and relevant case studies.

This compound belongs to a class of compounds known as ergoline alkaloids, characterized by a tetracyclic structure that resembles biogenic amines such as dopamine, norepinephrine, and serotonin. This structural similarity allows this compound to interact with various neurotransmitter receptors in the body, including:

- Dopamine receptors

- Adrenergic receptors

- Serotonin (5-HT) receptors

The binding of this compound to these receptors can result in agonistic or antagonistic effects, influencing numerous physiological responses such as vasoconstriction, hormonal regulation, and neurotransmission .

Biological Activity

The biological activity of this compound is primarily linked to its vasoconstrictive properties. It has been shown to affect blood flow and vascular tone, which can lead to significant physiological consequences. The following table summarizes the relative potency of this compound compared to other ergot alkaloids in terms of vasoconstriction:

| Ergot Alkaloid | Vasoconstriction Potency | Mechanism |

|---|---|---|

| Ergovaline | High | Agonist at alpha-adrenergic receptors |

| Ergotamine | High | Agonist at serotonin and adrenergic receptors |

| This compound | Moderate | Agonist at serotonin receptors |

| Ergocristine | Low | Partial agonist |

Effects on Livestock

This compound's impact on livestock has been extensively studied due to its presence in contaminated feed. The following case studies illustrate the effects of this compound and other ergot alkaloids on cattle:

- Case Study 1 : A herd exposed to 1500 ppb of ergot alkaloids exhibited moderate lameness and necrosis around the feet due to vasoconstriction .

- Case Study 2 : In another instance where cattle were exposed to 6000 ppb of ergot alkaloids, animals refused feed and displayed signs of starvation due to severe gastrointestinal distress .

- Case Study 3 : A particularly severe case involved exposure to 54,916 ppb of total ergot alkaloids, resulting in early-term abortions in a high percentage of pregnant cows .

These cases highlight the potential for this compound and other ergot alkaloids to cause significant health issues in livestock, primarily through their vasoconstrictive effects.

Research Findings

Recent studies have focused on the pharmacological profiles of ergot alkaloids, including this compound. Key findings include:

- Receptor Binding : this compound has been identified as an agonist for several serotonin receptor subtypes (e.g., 5-HT2A), which are implicated in mediating vasoconstrictive effects .

- Chronic Exposure Effects : Continuous consumption can lead to receptor accumulation and altered physiological responses over time .

- Impact on Reproductive Health : In utero exposure to ergot alkaloids has been linked to adverse outcomes such as altered fetal growth and developmental issues in livestock .

Q & A

Basic Research Questions

Q. What methodologies are recommended for the identification and quantification of Ergosine in natural products?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise identification and quantification. Calibrate instruments using certified this compound standards and validate methods via spike-and-recovery experiments in representative matrices. Cross-reference results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For reproducibility, document extraction protocols (e.g., solvent polarity, temperature) and include negative controls to rule out matrix interference .

Q. How should researchers design experiments to evaluate this compound’s biological activity?

- Experimental Design :

- In vitro : Use dose-response assays (e.g., IC₅₀ determination) in cell lines relevant to the target pathway (e.g., dopamine receptors for ergot alkaloids). Include positive controls (e.g., known agonists/antagonists) and measure cytotoxicity via MTT assays .

- In vivo : Employ rodent models with strict ethical approvals. Monitor pharmacokinetic parameters (e.g., bioavailability, half-life) and validate target engagement using biomarkers (e.g., receptor binding assays) .

- Statistical Considerations : Use ANOVA for multi-group comparisons and Tukey’s post hoc test to address type I errors. Report effect sizes and confidence intervals .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

- Synthesis Protocol :

- Modify the ergoline scaffold via regioselective functionalization (e.g., alkylation at C8 or C9 positions). Use chiral catalysts to control stereochemistry, critical for receptor specificity .

- Characterize derivatives using X-ray crystallography and compare their binding affinities via radioligand displacement assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action across studies?

- Contradiction Analysis Framework :

Conduct a systematic review to identify variability in experimental conditions (e.g., cell lines, agonist concentrations).

Perform meta-analysis using random-effects models to quantify heterogeneity. Stratify data by study quality (e.g., sample size, blinding) .

Validate conflicting hypotheses via knock-out/knock-in models or CRISPR-mediated gene editing to isolate target pathways .

- Example : Discrepancies in this compound’s dopaminergic vs. serotonergic effects may arise from differential receptor isoform expression. Use transcriptomics (RNA-seq) to correlate receptor profiles with functional outcomes .

Q. What computational strategies are effective for predicting this compound’s off-target interactions and toxicity?

- In silico Workflow :

- Target Prediction : Use molecular docking (e.g., AutoDock Vina) against databases like ChEMBL or PubChem to identify potential off-targets .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity. Validate predictions with high-content screening (HCS) in hepatocytes or cardiomyocytes .

Q. How can researchers optimize this compound’s stability and solubility for preclinical development?

- Formulation Strategies :

- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (LC-MS). Use lyophilization or cyclodextrin complexation to enhance shelf life .

- Solubility : Screen co-solvents (e.g., PEG 400) or lipid-based carriers (e.g., liposomes) via phase diagrams. Measure critical micelle concentration (CMC) for surfactant-based systems .

- Analytical Validation : Monitor dissolution profiles using USP apparatus and compare with biorelevant media (e.g., FaSSIF) .

Q. Tables for Methodological Reference

Table 1: Comparative Analytical Techniques for this compound Characterization

Table 2: Statistical Methods for Data Interpretation

| Scenario | Recommended Test | Software | Considerations |

|---|---|---|---|

| Multi-group comparison | ANOVA with post hoc correction | GraphPad Prism | Normality assumption |

| Correlation analysis | Pearson/Spearman test | R or Python | Non-linear relationships |

| Survival analysis (in vivo) | Kaplan-Meier estimator | SPSS | Censoring events |

Q. Key Considerations for Rigorous Research

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Natural Products, Phytochemistry) and avoid non-academic sources .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care committee approvals .

- Data Transparency : Deposit raw data in repositories like Zenodo or Figshare and cite DOI in publications .

Properties

IUPAC Name |

N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESVMZOPWPCFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-94-4 | |

| Record name | Ergosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.